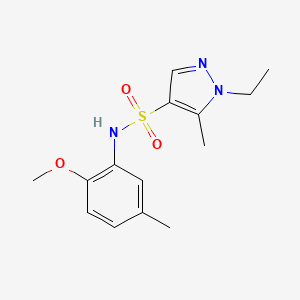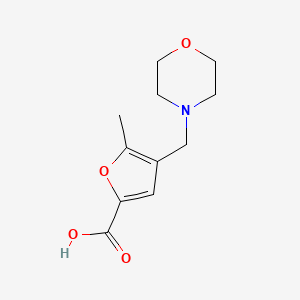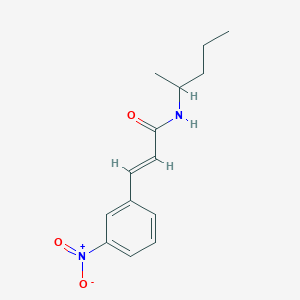
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide (EMMS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMMS belongs to the class of pyrazole sulfonamides, which have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide is believed to exert its therapeutic effects through the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound has been found to exhibit other biochemical and physiological effects. One study found that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its relatively simple synthesis method. However, the yield of this synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more efficient synthesis methods for this compound and other pyrazole sulfonamides. Another area of interest is the investigation of the in vivo effects of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of this compound in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a multistep process, starting with the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then treated with chlorosulfonic acid and a base to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide has been found to exhibit promising therapeutic potential in various scientific research applications. One study found that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that this compound may have anti-inflammatory properties and could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-17-11(3)14(9-15-17)21(18,19)16-12-8-10(2)6-7-13(12)20-4/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQSKKQOIMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B5430261.png)
![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)
![methyl 3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5430295.png)

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![(4-chlorophenyl){1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanone](/img/structure/B5430311.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430327.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)


![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)